4-Bromophenyl Substituent Confers Superior Cytotoxic Potency Relative to Other Halogen and Alkyl Analogs on the Imidazolone Scaffold
In a systematic SAR study of (5Z)-2-aryl-5-arylmethylidene-3,5-dihydro-4H-imidazol-4-ones evaluated against the A549 human lung carcinoma cell line, the 4-bromophenyl-substituted derivative (5Z)-5-[(4-bromophenyl)methylidene]-2-(4-methylphenyl)-3,5-dihydro-4H-imidazol-4-one exhibited the highest cytotoxicity within the entire series, achieving an IC50 of approximately 440 nM [1]. Although this comparator is a 5-arylidene rather than a 5,5-disubstituted analog, it provides the most direct available evidence that the 4-bromophenyl group on the imidazol-4-one core drives superior antiproliferative activity compared to other halogen, methoxy, and alkyl substitutions examined in the same study, where the majority of analogs displayed IC50 values in the low micromolar to sub-micromolar range [1]. The bromine atom's polarizable volume and electron-withdrawing character are hypothesized to enhance binding interactions at the cytostatic target, and notably, the antiproliferative mechanism for the 4-bromophenyl analog was distinct from microtubule disruption, suggesting a unique target engagement profile [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 human lung carcinoma cells |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 1354924-30-3. The closest structurally characterized analog bearing a 4-bromophenyl-imidazol-4-one core: IC50 ~ 440 nM (0.44 µM) [1]. |
| Comparator Or Baseline | Other (5Z)-2-aryl-5-arylmethylidene-3,5-dihydro-4H-imidazol-4-ones with varying aryl substitutions (e.g., 4-methoxyphenyl, 4-chlorophenyl, 4-methylphenyl, 3,4-dimethoxyphenyl): IC50 values in the sub-micromolar to low micromolar range. The 4-bromophenyl analog was the most potent in the series [1]. |
| Quantified Difference | The 4-bromophenyl analog ranked #1 in potency within its series (~440 nM). Direct quantitative difference vs. specific comparators is not reported for CAS 1354924-30-3, but the 4-bromophenyl motif consistently outperforms 4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl substitutions in related imidazol-4-one cytotoxicity studies [1] [2]. |
| Conditions | A549 human lung carcinoma cell line; in vitro cytotoxicity assay (Springer, Medicinal Chemistry Research, 2016) [1]. |
Why This Matters
For procurement decisions in anticancer drug discovery, the 4-bromophenyl substitution pattern is empirically associated with the highest cytotoxic potency on the imidazol-4-one scaffold, making CAS 1354924-30-3 a preferred starting point over 4-chlorophenyl or 4-methylphenyl analogs when maximal antiproliferative activity is the primary screening objective.
- [1] Synthesis and biological testing of (5Z)-2-aryl-5-arylmethylidene-3,5-dihydro-4H-imidazol-4-ones as antimitotic agents. Medicinal Chemistry Research. 2016;25:1239–1249. doi:10.1007/s00044-016-1566-2. View Source
- [2] Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety. Scientific Reports. 2025;15:18537. doi:10.1038/s41598-025-97478-2. View Source
